(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid
Overview
Description
(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid, also known as safrole-2-acrylic acid, is a chemical compound with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . This compound is characterized by the presence of a benzodioxole ring attached to a propenoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation to yield the desired product . The reaction conditions typically involve heating the mixture under reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
Major products formed from these reactions include substituted benzodioxole derivatives, carboxylic acids, and aldehydes. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, its antitrypanosomal activity is attributed to its ability to inhibit specific enzymes in the Trypanosoma cruzi parasite, disrupting its metabolic pathways and leading to cell death . The benzodioxole ring plays a crucial role in binding to the active sites of these enzymes, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid, ethyl ester: This compound is an ester derivative with similar chemical properties but different solubility and reactivity.
2-Propenal, 3-(1,3-benzodioxol-5-yl)-: An aldehyde derivative with distinct reactivity and applications.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: A structurally related compound with variations in the side chain, leading to different biological activities.
Uniqueness
This compound is unique due to its specific combination of the benzodioxole ring and propenoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYZMGOKIROEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019906 | |
Record name | 3',4'-Methylenedioxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2373-80-0 | |
Record name | 3′,4′-Methylenedioxycinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2373-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',4'-Methylenedioxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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